

Molecular weight and formula of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No.: B1324325

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An In-depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in the synthesis of complex heterocyclic structures.

Chemical Properties and Data

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a substituted phenylacetate derivative. Its structure incorporates a bromo and a nitro group on the phenyl ring, making it a versatile precursor for a variety of chemical transformations.

Property	Value	Citation(s)
Molecular Formula	C ₁₀ H ₁₀ BrNO ₄	[1]
Molecular Weight	288.09 g/mol	[1]
Appearance	Solid	
Boiling Point	345.2 ± 27.0 °C at 760 mmHg	[2]
Density	1.5 ± 0.1 g/cm ³	[2]
CAS Number	199328-35-3	

Synthesis Protocol

The synthesis of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate** can be achieved through a multi-step process starting from 4-bromo-2-nitrochlorotoluene. The following protocol is adapted from a patented procedure for the synthesis of the corresponding carboxylic acid, followed by an esterification step.[3]

Step 1: Synthesis of 4-bromo-2-nitrophenylacetic acid[3]

This step involves the reaction of 4-bromo-2-nitrochlorotoluene with a strong base to form a benzylnsodium intermediate, which is then carboxylated.

- Materials:
 - 4-bromo-2-nitrochlorotoluene
 - Sodium metal
 - Anhydrous tetrahydrofuran (THF)
 - Carbon dioxide (gas or dry ice)
 - Hydrochloric acid (1M)
 - Diethyl ether

- Anhydrous magnesium sulfate
- Procedure:
 - In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas inlet, add 50 mL of anhydrous THF and 5.4 g of sodium metal.
 - Slowly add a solution of 25.1 g of 4-bromo-2-nitrochlorotoluene in THF dropwise to the flask, maintaining the reaction temperature at 20°C.
 - After the addition is complete, continue stirring at 30°C for 30 minutes to ensure the formation of the 4-bromo-2-nitrotolylsodium.
 - Gradually heat the reaction mixture to 100°C and stir for 5 hours to facilitate the rearrangement to 4-bromo-2-nitrobenzylsodium.
 - Cool the reaction mixture to room temperature and bubble carbon dioxide gas through the solution (or add crushed dry ice) for 3 hours while maintaining the temperature at 25°C. This reaction forms the sodium salt of 4-bromo-2-nitrophenylacetic acid.
 - Quench the reaction by slowly adding methanol to deactivate any unreacted sodium.
 - Extract the aqueous layer with diethyl ether.
 - Acidify the aqueous layer with 1M hydrochloric acid.
 - Extract the acidified aqueous layer three times with diethyl ether.
 - Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to yield 4-bromo-2-nitrophenylacetic acid.

Step 2: Esterification to **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**

This is a standard Fischer esterification reaction.

- Materials:
 - 4-bromo-2-nitrophenylacetic acid (from Step 1)

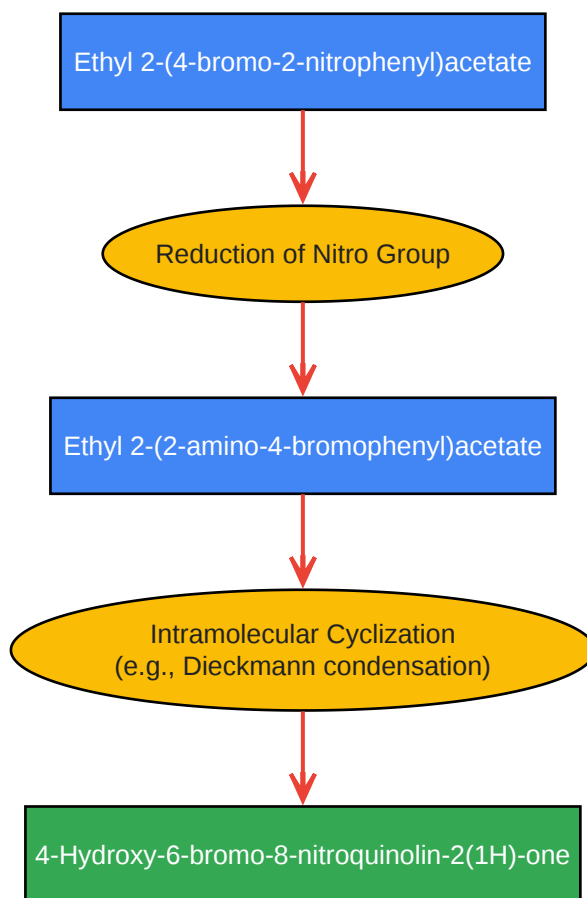
- Ethanol (absolute)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Procedure:
 - Dissolve the 4-bromo-2-nitrophenylacetic acid in an excess of absolute ethanol in a round-bottom flask.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for 4-6 hours.
 - Cool the reaction mixture and remove the excess ethanol under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution until effervescence ceases.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
 - Remove the solvent under reduced pressure to obtain the crude **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.
 - The product can be further purified by column chromatography on silica gel.

Applications in Drug Development

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a valuable intermediate for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.^[4] For instance, it can be a precursor for the synthesis of substituted quinolines, a class of compounds with a broad range of pharmaceutical applications.^{[5][6][7]}

Proposed Synthetic Workflow: Synthesis of a Substituted Quinolone

The following diagram illustrates a hypothetical workflow for the synthesis of a 4-hydroxy-6-bromo-8-nitroquinolin-2(1H)-one from **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**. This pathway involves an intramolecular cyclization, a common strategy in heterocyclic synthesis.



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